Product packaging for 4-Ethyl-7-propan-2-yloxychromen-2-one(Cat. No.:CAS No. 335419-05-1)

4-Ethyl-7-propan-2-yloxychromen-2-one

Cat. No.: B417328
CAS No.: 335419-05-1
M. Wt: 232.27g/mol
InChI Key: ZDJQJBBAQYZVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Ethyl-7-propan-2-yloxychromen-2-one is a synthetic chromenone derivative intended for research and development purposes. This compound is part of the coumarin family, a class of heterocyclic scaffolds recognized for their versatile applications in organic synthesis and medicinal chemistry . Chromen-2-one derivatives are frequently investigated as key intermediates and building blocks in the creation of novel chemical entities . Researchers utilize these structures to develop compounds with potential pharmacological activities, which have historically included anticoagulant, antibacterial, antifungal, and antitumor properties . The specific structural features of this compound, including the ethyl substitution at the 4-position and the isopropyl ether at the 7-position, make it a valuable candidate for structure-activity relationship (SAR) studies and for further functionalization through chemical synthesis. This product is provided as a solid powder and is intended for use in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate personal protective equipment in a well-ventilated environment and refer to the specific material safety data sheet for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O3 B417328 4-Ethyl-7-propan-2-yloxychromen-2-one CAS No. 335419-05-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

335419-05-1

Molecular Formula

C14H16O3

Molecular Weight

232.27g/mol

IUPAC Name

4-ethyl-7-propan-2-yloxychromen-2-one

InChI

InChI=1S/C14H16O3/c1-4-10-7-14(15)17-13-8-11(16-9(2)3)5-6-12(10)13/h5-9H,4H2,1-3H3

InChI Key

ZDJQJBBAQYZVIO-UHFFFAOYSA-N

SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethyl 7 Propan 2 Yloxychromen 2 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Analysis of Substituent Environments

The ¹H NMR spectrum of 4-Ethyl-7-propan-2-yloxychromen-2-one is expected to provide distinct signals for each proton in the molecule, with their chemical shifts (δ) and coupling patterns revealing their specific locations.

Ethyl Group at C4: The ethyl group at the C4 position will present as a characteristic quartet and triplet. The two methylene (B1212753) protons (-CH₂-) are expected to resonate as a quartet due to coupling with the three adjacent methyl protons. The three methyl protons (-CH₃) will, in turn, appear as a triplet, being split by the two methylene protons.

Isopropoxy Group at C7: The 7-isopropoxy substituent will show a septet for the single methine proton (-CH-), which is coupled to the six protons of the two equivalent methyl groups. These six methyl protons will appear as a doublet.

Coumarin (B35378) Core: The protons on the aromatic portion of the coumarin core will exhibit signals in the aromatic region of the spectrum. The proton at C5 (H-5) is anticipated to be a doublet, coupled to the proton at C6. The proton at C6 (H-6) would likely appear as a doublet of doublets, being coupled to both H-5 and H-8. The proton at C8 (H-8) is expected to be a doublet coupled to H-6. The vinylic proton at C3 (H-3) will typically appear as a singlet in 4-substituted coumarins.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Ethyl -CH₂-~2.7-2.9Quartet
Ethyl -CH₃~1.2-1.4Triplet
Isopropoxy -CH-~4.6-4.8Septet
Isopropoxy -CH₃~1.3-1.5Doublet
H-3~6.1-6.3Singlet
H-5~7.4-7.6Doublet
H-6~6.8-7.0Doublet of Doublets
H-8~6.7-6.9Doublet

Carbon (¹³C) NMR and 2D NMR Techniques for Core and Side Chain Elucidation

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Carbonyl Carbon: The lactone carbonyl carbon (C2) is expected to be the most downfield signal, typically in the range of 160-162 ppm.

Aromatic and Vinylic Carbons: The carbons of the aromatic ring and the double bond of the pyrone ring (C3, C4, C4a, C5, C6, C7, C8, C8a) will resonate in the region of approximately 100-155 ppm. The carbon bearing the isopropoxy group (C7) will be significantly shifted downfield.

Alkyl Carbons: The carbons of the ethyl and isopropoxy side chains will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2~160-162
C3~110-112
C4~150-152
C4a~112-114
C5~125-127
C6~112-114
C7~162-164
C8~101-103
C8a~154-156
Ethyl -CH₂-~25-27
Ethyl -CH₃~13-15
Isopropoxy -CH-~70-72
Isopropoxy -CH₃~21-23

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments made from the 1D spectra by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C₁₄H₁₆O₃), the expected exact mass can be calculated. This experimental value from HRMS would serve as strong evidence for the identity of the synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) involves the selection of the molecular ion, followed by its fragmentation and analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of the ethyl and isopropoxy groups. Common fragmentations for coumarins also include the loss of CO and CO₂ from the lactone ring. Analysis of these fragments helps to piece together the structure of the parent molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups.

For this compound, the key functional groups that would give rise to characteristic signals include:

Lactone Carbonyl (C=O): A very strong and sharp absorption band is expected in the IR spectrum in the region of 1720-1740 cm⁻¹. This is a hallmark of the coumarin ring system. nih.gov

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ether linkage in the isopropoxy group and the lactone will produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the ethyl and isopropoxy groups will be observed just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic ring, which often give strong Raman signals.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Lactone)1720-1740Strong
C=C (Aromatic)1450-1600Medium to Strong
C-O (Ether & Lactone)1000-1300Strong
C-H (Aliphatic)2850-3000Medium
C-H (Aromatic)3000-3100Medium to Weak

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis absorption and fluorescence spectroscopy are powerful tools to probe the electronic transitions and de-excitation pathways of fluorescent molecules like coumarins. The position and intensity of absorption and emission bands are highly sensitive to the molecular structure and the surrounding environment.

The photophysical properties of coumarins are significantly influenced by the nature and position of substituents on the benzopyrone ring. Electron-donating groups at the 7-position, such as alkoxy groups, are known to enhance the fluorescence intensity of the coumarin scaffold. This is attributed to an intramolecular charge transfer (ICT) from the electron-rich benzene (B151609) ring to the pyranone moiety upon excitation.

Studies on various 7-alkoxy-substituted coumarins have shown that the UV-Vis absorption maxima (λmax) are typically found in the range of 320-375 nm. For instance, a series of ethyl 7-alkoxy-2-oxo-2H-chromene-3-carboxylates exhibited absorption maxima around 353 nm in chloroform. rsc.org The corresponding emission spectra of these compounds display a significant Stokes shift, with emission maxima appearing in the blue to green region of the visible spectrum. The exact excitation and emission wavelengths are dependent on the specific alkoxy group and the solvent used. For example, 7-methoxycoumarin (B196161) in methanol (B129727) exhibits an excitation maximum at 333 nm and an emission maximum at 416 nm. researchgate.net

The introduction of an ethyl group at the 4-position, as in the target molecule, is expected to cause a slight bathochromic (red) shift in both the absorption and emission spectra compared to a 4-unsubstituted analogue due to its electron-donating inductive effect. Research on 4-methyl-7-methoxy coumarin has shown a dependency of the absorption and fluorescence spectra on solvent polarity. mdpi.com

Table 1: Photophysical Data for Selected 7-Alkoxycoumarin Analogues

Compound NameSolventAbsorption λmax (nm)Emission λmax (nm)
Ethyl 7-decyloxy-2-oxo-2H-chromene-3-carboxylateChloroform353Not Reported
Ethyl 7-dodecyloxy-2-oxo-2H-chromene-3-carboxylateChloroform353Not Reported
Ethyl 7-tetradecyloxy-2-oxo-2H-chromene-3-carboxylateChloroform353Not Reported
Ethyl 7-hexadecyloxy-2-oxo-2H-chromene-3-carboxylateChloroform353Not Reported
7-MethoxycoumarinMethanol333416
7-Amino-4-methylcoumarin-341441
4-Methyl-7-hydroxycoumarin-323448

Note: The data presented in this table is based on findings for analogue compounds and serves as an estimation for the potential spectroscopic properties of this compound.

The fluorescence of 7-substituted chromen-2-ones, particularly those with a hydroxyl group, is often pH-dependent. The fluorescence of 7-hydroxycoumarins is known to be strong in alkaline solutions (pH ~10) but diminishes significantly in acidic environments. researchgate.net This phenomenon is due to the deprotonation of the 7-hydroxyl group in basic media, leading to the formation of the highly fluorescent phenolate (B1203915) form.

While this compound possesses a stable ether linkage at the 7-position and is therefore not directly subject to pH-dependent protonation/deprotonation like a hydroxyl group, understanding the pH effects on related 7-hydroxycoumarins provides insight into the electronic environment of the 7-position. The fluorescence of some coumarin derivatives can be quenched in highly acidic conditions due to protonation of the carbonyl group in the pyrone ring, which can affect the intramolecular charge transfer process. rsc.org

For instance, studies on 6,7-dihydroxycoumarin have shown that its absorption spectra are highly sensitive to pH changes, whereas the emission spectra show less significant shifts. nih.gov This suggests that the ground and excited states have different acid-base properties.

Table 2: pH Dependence of Fluorescence for 7-Hydroxycoumarin Analogues

Compound NameConditionFluorescence Characteristic
7-HydroxycoumarinpH ~10Strong fluorescence
7-HydroxycoumarinAcidic pHLittle to no fluorescence researchgate.net
6,7-DihydroxycoumarinpH 7.4Strong emission nih.gov
6,7-DihydroxycoumarinpH 6.2No fluorescence nih.gov

Note: This table illustrates the general trend of pH dependence for 7-hydroxycoumarins, which are precursors to the 7-alkoxy derivatives.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. To date, no specific crystal structure for this compound has been reported in the surveyed literature. However, crystallographic studies on other coumarin derivatives offer valuable insights into the likely solid-state conformation of the target molecule.

Based on these findings, it can be anticipated that the coumarin core of this compound would be essentially planar. The ethyl group at the 4-position and the propan-2-yloxy group at the 7-position would extend from this plane, and their conformations would influence the intermolecular interactions and the resulting crystal packing.

Mechanistic Investigations of Biological Activities of 4 Ethyl 7 Propan 2 Yloxychromen 2 One

Enzyme Inhibition Studies and Mechanistic Pathways

The biological effects of coumarin (B35378) derivatives are frequently attributed to their ability to inhibit various enzymes. The specific substitutions on the coumarin ring, such as the ethyl group at position C4 and the isopropoxy group at C7 in 4-Ethyl-7-propan-2-yloxychromen-2-one, are crucial in determining the potency and selectivity of these interactions.

Cytochrome P450 Enzyme Dealkylation and Hydroxylation Mechanisms

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a vast number of xenobiotics, including coumarin derivatives. The metabolism of this compound is expected to be primarily mediated by these enzymes, leading to its biotransformation and clearance.

The O-dealkylation of 7-alkoxycoumarins is a characteristic metabolic pathway catalyzed by several CYP isoforms, particularly those in the CYP2B subfamily. This reaction involves the enzymatic removal of the alkyl group from the oxygen atom at the 7-position, yielding 7-hydroxycoumarin (umbelliferone). For this compound, this would involve O-deisopropylation. Studies on various 7-alkoxycoumarins have shown that the length and branching of the alkyl chain significantly influence the rate of metabolism by CYP2B enzymes. For instance, some CYP2B enzymes show a preference for longer alkyl chains, while others are more active towards shorter chains. The presence of a substituent at the C4 position can also alter the substrate's orientation within the enzyme's active site, thereby affecting the selectivity and efficiency of the dealkylation reaction. Blockade of other potential sites of metabolism on the coumarin nucleus, such as the 3, 4, and 6 positions, has been shown to shift the metabolic preference of certain substrates from CYP1A enzymes towards CYP2B, highlighting the intricate structure-activity relationships that govern CYP-mediated metabolism.

Several other CYP isoforms are known to metabolize coumarins, and their activity is highly dependent on the substitution pattern of the coumarin ring.

CYP2A6: This enzyme is the primary catalyst for the 7-hydroxylation of the parent coumarin molecule in humans. While O-dealkylation is the more probable primary metabolic route for 7-alkoxycoumarins, the potential for CYP2A6 to interact with this compound cannot be entirely ruled out, although its affinity may be lower compared to unsubstituted coumarin.

CYP1A2: This isoform, predominantly found in the liver, is involved in the metabolism of various xenobiotics, including some coumarin derivatives. While 7-alkoxycoumarins are often used as probes for other CYPs, CYP1A2 can contribute to their metabolism, potentially through alternative pathways such as ring hydroxylation or metabolism of the ethyl group at the C4 position. The selectivity of coumarin derivatives for different CYP1 enzymes (CYP1A1, CYP1A2, CYP1B1) can be modulated by substitutions on the coumarin core.

CYP3A4: As one of the most abundant and versatile human CYP enzymes, CYP3A4 is involved in the metabolism of a wide range of drugs and xenobiotics. Studies on 7-alkoxycoumarins have demonstrated that CYP3A4 can catalyze not only O-dealkylation but also hydroxylation at various positions along the alkyl side chain. For example, 7-hexoxycoumarin is metabolized by CYP3A4 to produce 7-hydroxycoumarin as well as three different side-chain hydroxylated products. It is plausible that this compound could also be a substrate for CYP3A4, potentially undergoing both O-deisopropylation and hydroxylation of the ethyl or isopropyl groups.

Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE)/Butyrylcholinesterase (BChE) Inhibition

Coumarin derivatives have been extensively investigated as inhibitors of neuronal enzymes, which are key targets in the treatment of neurodegenerative diseases.

Monoamine Oxidase (MAO): MAO-A and MAO-B are crucial enzymes in the degradation of monoamine neurotransmitters. The coumarin scaffold is considered ideal for the development of MAO inhibitors. Structure-activity relationship (SAR) studies have revealed that substitutions on the coumarin ring are critical for inhibitory activity and selectivity. Specifically, substitution at the C4 position, as in this compound, has been shown to favor MAO-A inhibition. The nature of the substituent at the C7 position also influences the specificity and selectivity for MAO isoforms.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes increases acetylcholine levels in the brain and is a primary therapeutic strategy for Alzheimer's disease. Numerous coumarin derivatives have demonstrated potent inhibitory activity against both AChE and BChE. The coumarin structure can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. SAR studies indicate that substitutions at both the C4 and C7 positions can significantly impact inhibitory potency.

Table 1: Inhibitory Activities of Various Coumarin Derivatives against MAO, AChE, and BChE This table presents data for structurally related coumarin compounds to infer the potential activity of this compound.

Compound Class/DerivativeTarget EnzymeIC₅₀ (µM)Reference
4,7-dimethyl-5-O-[3-(3-methoxyphenyl)piperazin-1-yl)propyl]coumarinMAO-B1.88
4,7-dimethyl-5-O-[3-(2-methoxyphenyl)piperazin-1-yl)propyl]coumarinMAO-B2.18
8-acetyl-7-O-[3-(3-methoxyphenyl)piperazin-1-yl)propyl]-4-methylcoumarinMAO-A6.97
8-acetyl-7-O-[3-(3-methoxyphenyl)piperazin-1-yl)propyl]-4-methylcoumarinAChE1.52
4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-oneAChE2.42
N¹-(coumarin-7-yl) derivative 2 AChE42.5
N¹-(coumarin-7-yl) derivative 3h BChE0.002
Glycyrol (natural coumarin)BChE7.22
Glycyrol (natural coumarin)AChE14.77

Other Enzyme Inhibitory Activities (e.g., α-Glucosidase, Carbonic Anhydrase, Tyrosinase, Sulfatase, Xanthine Oxidase)

The versatile coumarin scaffold has been shown to inhibit a diverse range of other enzymes implicated in various diseases.

α-Glucosidase: Inhibition of this enzyme delays carbohydrate digestion and glucose absorption, a key approach in managing type 2 diabetes. Coumarin and its derivatives have been identified as potent α-glucosidase inhibitors, with some synthetic derivatives showing significantly greater activity than the standard drug, acarbose.

Carbonic Anhydrase (CA): CAs are zinc metalloenzymes involved in numerous physiological processes. Inhibitors of specific CA isoforms (e.g., CA IX and XII) are pursued as anticancer and antiglaucoma agents. Coumarins represent a distinct class of CA inhibitors, with some derivatives showing low nanomolar potency and high selectivity for tumor-associated isoforms.

Tyrosinase: This enzyme plays a crucial role in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and in the cosmetics industry. Various coumarin derivatives have been synthesized and shown to exhibit significant tyrosinase inhibitory activity, in some cases superior to the reference inhibitor, kojic acid.

Steroid Sulfatase (STS): STS is involved in the conversion of inactive steroid sulfates to their active forms, playing a role in hormone-dependent cancers like breast cancer. Coumarin-based sulfamate derivatives have been designed as potent, irreversible inhibitors of STS.

Xanthine Oxidase (XO): XO catalyzes the final steps of purine metabolism, leading to uric acid formation. XO inhibitors are the primary treatment for hyperuricemia and gout. Numerous studies have demonstrated that coumarin derivatives can act as potent XO inhibitors, with some compounds being significantly more active than the clinical drug allopurinol.

Table 2: Inhibitory Activities of Various Coumarin Derivatives Against Other Enzymes This table presents data for structurally related coumarin compounds to infer the potential activity of this compound.

Compound Class/DerivativeTarget EnzymeIC₅₀ (µM)Reference
Coumarin-chalcone derivative 3t α-Glucosidase24.09
5,7-dihydroxy-3-(3'-hydroxyphenyl)coumarinXanthine Oxidase2.13
Coumarin–thiosemicarbazone analog FN-19 Tyrosinase42.16
3-(4-aminophenyl)-coumarin-7-O-sulfamate derivative 6c Steroid Sulfatase0.18
3-benzylaminocoumarin-7-O-sulfamate derivative 3j Steroid Sulfatase0.13
Various coumarin and psoralen derivativesCarbonic Anhydrase IX/XIILow µM to nM range

Receptor Modulation and Signaling Pathway Analysis

Beyond direct enzyme inhibition, coumarin derivatives can modulate cellular functions by interfering with signaling pathways. While specific data for this compound is not available, related compounds have been shown to affect key cellular cascades. For example, a study on novel 7-substituted coumarin derivatives demonstrated that the lead compound could exert anti-inflammatory effects by binding to NF-κB p65 and remarkably blocking the NF-κB signaling pathway. Other research has pointed to the potential of coumarin derivatives to act as cytotoxic agents in cancer cells through the inhibition of the PI3K/AKT signaling pathway. Given these findings, it is conceivable that this compound could also interact with and modulate such fundamental intracellular signaling pathways, contributing to a broader pharmacological profile.

Aryl Hydrocarbon Receptor (AhR) Activation and Inhibition Mechanisms

There is no available scientific literature that has investigated the potential for this compound to act as either an agonist or antagonist of the Aryl Hydrocarbon Receptor. Consequently, no data exists on its binding affinity, the conformational changes it may induce in the receptor, or its ability to promote or inhibit the translocation of the AhR to the nucleus and subsequent transcription of target genes.

Investigation of Other Receptor-Mediated Effects

No studies have been identified that explore the interaction of this compound with other cellular or nuclear receptors. The receptor-binding profile of this specific compound remains uncharacterized.

Cellular Mechanisms of Action (Excluding Cytotoxicity and Apoptosis Induction)

Modulation of Cellular Processes and Pathways (e.g., Inflammatory Pathways, Signaling Pathways)

There is a lack of research into the effects of this compound on specific cellular processes and signaling pathways. Investigations into its potential to modulate inflammatory responses, or its impact on key signaling cascades, have not been reported in the scientific literature.

Interaction with Intracellular Targets

Specific intracellular molecular targets of this compound have not been identified or studied.

Antimicrobial Mechanisms

Antibacterial Action Against Specific Strains

There are no published studies detailing the antimicrobial, specifically antibacterial, activity of this compound against any bacterial strains. Therefore, its spectrum of activity and mechanism of antibacterial action are unknown.

Antifungal Properties

The coumarin nucleus is a recurring motif in compounds exhibiting significant antifungal properties. nih.gov Research into various coumarin derivatives has demonstrated their ability to inhibit the growth of a range of pathogenic fungi. For instance, derivatives of 7-hydroxy-4-methylcoumarin have been shown to possess potent antifungal activity against mycotoxigenic fungi such as Aspergillus flavus and Fusarium graminearum. nih.gov The introduction of different functional groups to the coumarin scaffold can enhance these properties. nih.gov

The antifungal action of coumarins may involve several mechanisms. One proposed mechanism is the disruption of the fungal cell membrane's integrity. The lipophilicity of certain coumarin derivatives, which could be enhanced by the ethyl and isopropoxy groups in this compound, facilitates their penetration into the lipid-rich membranes of fungal cells, leading to a restriction in their proliferation. nih.gov Studies on compounds like 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin have shown significant dose-dependent inhibition of fungal growth against species like Aspergillus niger and Candida albicans. jmchemsci.com

Table 1: Antifungal Activity of Selected Coumarin Derivatives

CompoundFungal StrainActivity MeasureResultReference
4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC)Aspergillus nigerInhibition Zone (1.00 mg/mL)16 mm jmchemsci.com
4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC)Candida albicansInhibition Zone (1.00 mg/mL)21 mm jmchemsci.com
4-(3,4-dichloroisothiazole)-7-hydroxy coumarin derivative (2ai)Alternaria solaniEC502.90 µg/mL mdpi.com
4-(3,4-dichloroisothiazole)-7-hydroxy coumarin derivative (2ai)Botrytis cinerealEC505.56 µg/mL mdpi.com

Antiviral Activities

The coumarin framework is also a key component of various compounds with demonstrated antiviral efficacy. mdpi.com A number of natural and synthetic coumarins have been investigated for their ability to inhibit the replication of a diverse range of viruses. For example, certain 4-substituted oxycoumarin derivatives have been identified as active agents against SARS-CoV-2 and Herpes Simplex Virus-2 (HSV-2). nih.gov

The mechanisms underlying the antiviral action of coumarins are varied. Some pyranocoumarins have been shown to inhibit HIV reverse transcriptase and integrase, which are crucial enzymes for the viral life cycle. mdpi.com In the context of SARS-CoV-2, some coumarin derivatives have demonstrated inhibitory activity against the 3CL protease and RNA-dependent RNA polymerase enzymes, both of which are essential for viral replication. nih.gov The ability of certain coumarins to interfere with the binding of viruses to host cells is another mechanism of their antiviral effect. researchgate.net The structural features of this compound, particularly the substitution at the 4-position, suggest that it could potentially exhibit similar antiviral activities.

Table 2: Antiviral Activity of Selected Coumarin Derivatives

CompoundVirusActivity Measure (IC50)Reference
4-substituted oxycoumarin (3a)SARS-CoV-211.17 µg/mL nih.gov
4-substituted oxycoumarin (4a)SARS-CoV-216.65 µg/mL nih.gov
4-substituted oxycoumarin (3a)HSV-220.41 µg/mL nih.gov
AesculetinHIV2.51 µM mdpi.com

Antioxidant Mechanisms and Free Radical Scavenging Activity

Evaluation of Radical Scavenging Potency

The radical scavenging potential of coumarins is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comnih.gov This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. Studies have shown that coumarins with hydroxyl groups, particularly those in the 6, 7, or 8 positions, are highly effective radical scavengers. researchgate.net For instance, esculetin (6,7-dihydroxycoumarin) and 7,8-dihydroxy-4-methylcoumarin have demonstrated superior scavenging activity. researchgate.net Although this compound lacks a free hydroxyl group, its ether linkage could potentially be metabolized to a hydroxylated derivative in vivo, or the molecule as a whole may still possess some capacity to interact with and neutralize free radicals.

Table 3: Radical Scavenging Activity of Selected Coumarin Derivatives

CompoundAssayActivity Measure (IC50)Reference
AurapteneNitric Oxide Scavenging670.9 µg/mL nih.gov
7,8-disubstituted coumarin from Paxillus involutusDPPH Scavenging16.3 µg/mL nih.gov
Coumarin-benzothiazole hybridDPPH Scavenging591.58 µg/mL nih.gov

Mechanisms of Oxidative Stress Mitigation

Coumarins can mitigate oxidative stress through a variety of mechanisms beyond direct radical scavenging. researchgate.netnih.gov One significant pathway involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.gov Activation of Nrf2 leads to the upregulation of a suite of antioxidant and detoxifying enzymes, thereby enhancing the cell's intrinsic defense against oxidative insults. nih.gov

Structure Activity Relationship Sar Studies of Chromen 2 One Derivatives with 4 Ethyl and 7 Isopropoxy Substituents

Impact of the 4-Ethyl Group on Biological Activity and Synthetic Accessibility

The substituent at the C-4 position of the coumarin (B35378) ring plays a crucial role in modulating biological activity. While extensive research has been conducted on derivatives with 4-methyl or 4-trifluoromethyl groups, the 4-ethyl group also imparts specific properties. nih.govnih.gov Studies comparing different alkyl groups at the C-4 position have shown that even minor changes, such as the extension from a methyl to an ethyl group, can influence the potency of the compound. For instance, in a series of indole (B1671886)–coumarin hybrids designed as anti-breast cancer agents, the replacement of a 4-methyl group with a 4-ethyl group resulted in a decrease in anticancer potential, highlighting the sensitivity of the biological target to the size and conformation of this substituent. mdpi.com

Role of the 7-Propan-2-yloxy (Isopropoxy) Moiety in Biological Interactions

The alkoxy group at the C-7 position is a critical determinant of the biological activity of coumarins, influencing everything from metabolic stability to receptor affinity. The 7-hydroxycoumarin (umbelliferone) is often a starting point for creating a series of 7-alkoxy derivatives to explore these interactions. researchgate.net The isopropoxy group, with its branched alkyl chain, offers a distinct steric and electronic profile compared to linear alkoxy groups like methoxy (B1213986) or ethoxy.

The 7-alkoxycoumarin scaffold is a classic tool for probing the active sites of cytochrome P450 (CYP450) enzymes, a superfamily of proteins responsible for metabolizing a vast range of xenobiotics. acs.org The primary metabolic reaction for these compounds is O-dealkylation, which releases the highly fluorescent product 7-hydroxycoumarin, making them excellent reporter substrates. nih.govacs.org

The length and structure of the alkoxy chain at C-7 directly influence which CYP450 isoforms can efficiently metabolize the compound. Studies have shown that different isoforms have distinct preferences for the size of the 7-alkoxy group. acs.orgportlandpress.com For example, CYP2A6 is known to oxidize coumarin at the 7-position, while CYP2D6 can perform 7-dealkylation on substrates like 7-methoxy-4-aminomethylcoumarin. mdpi.com Research on CYP2B enzymes using a series of 7-alkoxycoumarins (methoxy, ethoxy, propoxy) has highlighted that differences in O-dealkylase activities reflect variations in P450 isoforms. acs.org Specifically, the O-dealkylation of 7-n-propoxycoumarin is a known reaction catalyzed by these enzymes. portlandpress.com While the metabolism of 7-isopropoxycoumarin is not explicitly detailed in the provided search results, the data on linear propoxy chains suggest that the three-carbon length is suitable for interaction with certain CYP active sites. The branched nature of the isopropoxy group would present a different steric profile to the enzyme's active site compared to n-propoxy, likely altering the rate of metabolism and isoform selectivity.

Table 1: Metabolism of 7-Alkoxycoumarins by Cytochrome P450 Enzymes

7-Alkoxy SubstituentMetabolic ReactionRelevant CYP450 IsoformsFindingCitation
MethoxyO-dealkylationCYP2B, CYP2D6Used to determine metabolic differences between P450 isoforms. acs.orgmdpi.com
EthoxyO-dealkylationCYP2B1, CYP2A6Stoichiometry of metabolism studied in wild-type and mutant enzymes. acs.orgresearchgate.net
n-PropoxyO-dealkylationCYP2BReadily dealkylated by reconstituted cytochrome P-450. portlandpress.com
n-ButoxyO-dealkylationCYP3A4Rate of O-dealkylation is low compared to shorter chains. portlandpress.com
n-HexoxySide-chain HydroxylationCYP3A4Produces multiple hydroxylated products in addition to O-dealkylation. nih.gov

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that regulates the expression of xenobiotic-metabolizing enzymes (including some CYPs) and is involved in various physiological and toxicological pathways. researchgate.nettum.denih.gov A variety of natural and synthetic coumarins have been investigated for their ability to activate or inhibit the AhR. researchgate.nettum.de

The substitution pattern on the coumarin ring is critical for AhR binding. Studies on a series of differently substituted 7-alkoxycoumarins revealed that the structure of the side chain is a key determinant for AhR activation. tum.denih.gov While the specific compound 4-Ethyl-7-propan-2-yloxychromen-2-one was not tested, the research points to the importance of the C-7 substituent. For instance, 7-isopentenyloxycoumarin was identified as the most potent AhR activator in one study, emphasizing that branched and more complex alkoxy chains can confer significant activity. researchgate.nettum.denih.gov The parent compound with a free hydroxyl group, 7-hydroxycoumarin, did not show any interaction, indicating that the alkoxy moiety is essential for binding. researchgate.net The isopropoxy group on the target molecule would contribute to the lipophilicity and specific steric bulk at the C-7 position, which could facilitate binding within the hydrophobic ligand-binding pocket of the AhR.

Systematic Modification of the Chromen-2-one Scaffold for Enhanced Potency and Selectivity

To optimize the biological activity of coumarin-based compounds, medicinal chemists systematically modify the scaffold at various positions. The C-3, C-4, and C-7 positions are particularly important, as substituents here can drastically alter the compound's interaction with biological targets, leading to enhanced potency and selectivity. nih.gov

The interplay between substituents at the C-3, C-4, and C-7 positions is a cornerstone of coumarin SAR.

C-3 Position: Introducing substituents at the C-3 position can significantly impact activity. Often, an aryl group or a carboxamide at C-3 enhances potency for targets like monoamine oxidase (MAO). nih.gov In some series, the introduction of cycloalkyl groups or other moieties at C-3 is explored to modulate interactions. mdpi.com The combination of a C-3 substituent with specific groups at C-4 and C-7 can lead to highly potent and selective compounds. For example, in the development of steroid sulfatase inhibitors, a 3-hexyl or 3-benzyl group combined with a 4-methyl and a 7-O-sulfamate group produced inhibitors with low nanomolar potency. nih.gov

C-4 Position: As discussed previously, the C-4 position is sensitive to the size and electronic nature of the substituent. Studies have shown that a small alkyl group like methyl is often beneficial for activity. nih.gov However, the preference is target-dependent, with some enzymes favoring more electron-withdrawing groups like -CF₃. nih.govnih.gov For MAO-B inhibition, smaller substituents at the C-4 position appear to be preferred. nih.gov

C-7 Position: The C-7 position is frequently substituted with hydroxyl, alkoxy, or more complex ether linkages to modulate solubility, metabolic stability, and target engagement. nih.govnih.govrsc.org The presence of a 7-alkoxy group is a common feature in coumarin-based enzyme substrates and inhibitors. nih.govacs.org The combination of substitutions is key; for instance, simultaneous substitution at C-3 and C-4 was found to be beneficial for hMAO-B inhibition. nih.gov

The length and branching of the alkoxy chain at the C-7 position are critical variables in SAR studies. nih.govrsc.org This variation directly impacts the compound's lipophilicity and how it fits into the binding pockets of enzymes and receptors.

In the context of CYP450 metabolism, a clear relationship exists between chain length and the rate of O-dealkylation. Generally, shorter chains like methoxy and ethoxy are readily metabolized by several CYP isoforms. portlandpress.com As the chain length increases to n-butoxy and beyond, the rate of O-dealkylation often decreases, and alternative metabolic pathways, such as hydroxylation along the alkyl chain, can become more prominent, as seen with 7-hexoxycoumarin and CYP3A4. portlandpress.comnih.gov This suggests that the active sites of these enzymes have specific size constraints. The aggregation behavior and electrical properties of coumarin derivatives used in materials science have also been shown to depend on the length of the C-7 alkyl chain. rsc.orgrsc.orgresearchgate.net While these studies focus on materials, they underscore the principle that chain length significantly alters intermolecular interactions, a concept that is also fundamental to drug-receptor binding.

Table 2: Influence of C-7 Alkoxy Chain Length on Coumarin Properties

Alkoxy ChainApplication/TargetObservationCitation
C2-C4 (Ethoxy to Butoxy)CYP2B4/2B6 SubstratesUsed to probe functional importance of enzyme pockets. nih.gov
C4-C7 (Butoxy to Heptoxy)CYP3A4 SubstratesLonger chains lead to metabolites other than 7-hydroxycoumarin. nih.gov
C1-C5 (Methoxy to Pentoxy)Cytochrome P-450 InteractionO-dealkylation rate decreases with longer alkyl ethers. portlandpress.com
C10-C18 (Decoxy to Octadecoxy)Thin Film MaterialsAggregation and electrical switching behaviors depend on chain length. rsc.orgresearchgate.net

Stereochemical Considerations in Structure-Activity Relationships

The introduction of a substituent at the C4 position of the chromen-2-one ring, such as an ethyl group, creates a chiral center, meaning the molecule can exist as two non-superimposable mirror images known as enantiomers, designated as (R) and (S). This three-dimensional arrangement of atoms is a crucial factor in the biological activity of chiral compounds, as biological targets such as enzymes and receptors are themselves chiral and can exhibit stereospecific recognition.

The differential interaction of enantiomers with a biological target can lead to significant variations in their pharmacological effects. One enantiomer may exhibit the desired therapeutic activity, while the other may be less active, inactive, or even responsible for undesirable side effects. Therefore, the stereochemical configuration of 4-alkyl substituted chromen-2-one derivatives is a key consideration in drug design and development.

A classic and well-documented example of stereoselectivity in the coumarin class of compounds is the anticoagulant warfarin (B611796), a 4-hydroxycoumarin (B602359) derivative. Warfarin is administered as a racemic mixture, and its enantiomers are known to have different metabolic pathways and potencies. The (S)-enantiomer of warfarin is reported to be two to five times more potent as a vitamin K antagonist than the (R)-enantiomer. This difference in activity underscores the importance of the spatial orientation of the substituents for effective binding to the target enzyme, vitamin K epoxide reductase. nih.gov

While specific research comparing the biological activities of the (R)- and (S)-enantiomers of this compound is not extensively available in the public domain, the principles derived from studies of other 4-substituted coumarins can be extrapolated. It is highly probable that the two enantiomers of this compound would exhibit different biological activities due to the chiral center at the C4 position. The ethyl group and the rest of the molecule will be oriented differently in space for the (R) and (S) forms, leading to distinct interactions with the binding site of a biological target.

The synthesis of single enantiomers of 4-substituted coumarins is an active area of research, employing methods such as asymmetric synthesis or chiral resolution of racemic mixtures. nih.gov The evaluation of the biological activity of individual enantiomers is essential to fully understand the structure-activity relationship and to develop more potent and selective therapeutic agents.

The following table illustrates the concept of stereoselectivity using the example of warfarin's anticoagulant activity.

CompoundEnantiomerRelative Anticoagulant Potency
Warfarin(S)-(-)-Warfarin2-5 times more potent
Warfarin(R)-(+)-WarfarinLess potent

This table demonstrates the differential biological activity of enantiomers in a well-known coumarin derivative, highlighting the importance of stereochemistry.

Advanced Applications of 4 Ethyl 7 Propan 2 Yloxychromen 2 One in Chemical Biology and Research Tools

Utilization as Fluorescent Probes for Biological Systems

The inherent fluorescence of the coumarin (B35378) scaffold makes 4-Ethyl-7-propan-2-yloxychromen-2-one a valuable tool for visualizing and quantifying biological processes. Its utility as a fluorescent probe is being investigated in several contexts.

Fluorescent Labeling of Biomolecules for Imaging and Tracking

At present, specific studies detailing the direct use of this compound for the fluorescent labeling of biomolecules for imaging and tracking are not available in the public research domain. The general principle of fluorescent labeling involves attaching a fluorophore, such as a coumarin derivative, to a target biomolecule (e.g., a protein, nucleic acid, or lipid). This allows researchers to monitor the localization, movement, and interactions of the labeled molecule within living cells or tissues using techniques like fluorescence microscopy. The suitability of a fluorophore for this purpose depends on factors such as its brightness, photostability, and the presence of a reactive group for conjugation, none of which have been specifically documented for this compound.

Biosensor Development for Analyte Detection

The development of biosensors based on this compound for the detection of specific analytes is a promising yet currently underexplored area. A biosensor typically consists of a biological recognition element (e.g., an enzyme or antibody) and a transducer that converts the binding event into a measurable signal. In a fluorescence-based biosensor, the binding of the target analyte would ideally induce a change in the fluorescence properties of the coumarin core, such as an increase or decrease in intensity or a shift in the emission wavelength. However, there is no published research demonstrating the successful integration of this compound into such a biosensor system.

Applications in Enzymatic Assays (e.g., Cytochrome P450 Assays)

One of the more established applications for coumarin derivatives is in enzymatic assays, particularly for studying the activity of cytochrome P450 (CYP) enzymes. wikipedia.orgnih.gov These enzymes are crucial for the metabolism of a wide range of compounds in the body. wikipedia.orgnih.gov The general methodology involves using a coumarin derivative as a substrate for a specific CYP isozyme. The enzymatic reaction, often an O-dealkylation, converts the relatively non-fluorescent coumarin substrate into a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity.

While a number of coumarin derivatives are used as probes for various CYP isozymes, specific data on the use of this compound as a substrate for a particular CYP enzyme, including its kinetic parameters (Km and Vmax), are not currently available in peer-reviewed literature. Such data would be essential to validate its use as a specific and reliable probe for a given CYP isozyme.

Photochemistry and Photo-Responsive Properties in Research

The interaction of this compound with light is another area of potential research interest, particularly concerning its application in photo-controlled systems.

Photo-Controlled Release Systems (Prodrug Decaging)

Photo-controlled release systems, often referred to as "photocages" or "prodrug decaging," utilize light to activate a biologically active molecule at a specific time and location. A photosensitive protecting group is attached to the molecule of interest, rendering it inactive. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active molecule. While coumarin derivatives have been explored as photocages, there is currently no published research demonstrating the use of this compound in this capacity. The efficiency of such a system would depend on the compound's photochemical quantum yield and its absorption spectrum, data which are not presently available.

Applications in Photodynamic Therapy Research

Photodynamic therapy (PDT) is a treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can kill cancer cells or other pathogenic cells. The photosensitizer is a molecule that, upon excitation by light, can transfer its energy to molecular oxygen, leading to the formation of singlet oxygen and other ROS. While various compounds are being investigated as photosensitizers, there is no evidence in the current scientific literature to suggest that this compound possesses the necessary photophysical properties, such as a high triplet state quantum yield and appropriate absorption in the therapeutic window, to be an effective photosensitizer for PDT research.

Research Tools for Studying Biological Pathways

The unique photophysical properties and biological activity of coumarin derivatives have positioned them as valuable scaffolds in the development of research tools for elucidating complex biological pathways. While direct and extensive research on this compound in this context is not widely documented, its structural characteristics, featuring a fluorescent coumarin core, suggest its potential as a valuable chemical probe. The principles underlying the application of related coumarin compounds as research tools provide a strong framework for understanding the potential utility of this compound.

Probes for Understanding Enzyme-Substrate Interactions

Fluorescent small molecules are indispensable tools for studying enzyme kinetics and substrate recognition. The intrinsic fluorescence of the coumarin nucleus can be modulated upon enzymatic modification, providing a real-time readout of enzyme activity. For instance, the cleavage of a specific functional group from the coumarin core by an enzyme can lead to a significant change in fluorescence intensity or a shift in the emission wavelength. This "turn-on" or ratiometric response allows for sensitive and continuous monitoring of enzyme-substrate interactions.

A common application for coumarin-based probes is in the study of cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases involved in drug metabolism and the biotransformation of various endogenous and exogenous compounds. Derivatives of 7-hydroxycoumarin are often employed as fluorogenic substrates for different CYP isozymes. For example, 7-Ethoxy-4-(trifluoromethyl)coumarin is utilized as a fluorogenic substrate for CYP2B1 and CYP2B2. The O-deethylation of this compound by these enzymes yields the highly fluorescent metabolite 7-hydroxy-4-(trifluoromethyl)coumarin, enabling the measurement of their activity. Similarly, 7-isopropoxy-4-methylcoumarin serves as a substrate for measuring CYP2B activity.

Given its structure, this compound could potentially be developed into a fluorogenic probe. The propan-2-yloxy group at the 7-position could be a target for O-dealkylation by specific CYP isozymes or other ether-cleaving enzymes. Upon enzymatic cleavage, the product, 4-ethyl-7-hydroxycoumarin, would likely exhibit altered fluorescent properties, allowing for the quantification of enzyme activity.

Table 1: Examples of Coumarin-Based Fluorogenic Enzyme Substrates

CompoundTarget Enzyme(s)Enzymatic ReactionFluorescent Product
7-Ethoxy-4-(trifluoromethyl)coumarinCYP2B1, CYP2B2O-deethylation7-hydroxy-4-(trifluoromethyl)coumarin
7-Isopropoxy-4-methylcoumarinCYP2BO-dealkylation7-hydroxy-4-methylcoumarin
4-Ethyl-7-hydroxycoumarinVarious CYP enzymesDeethylation7-hydroxycoumarin

This table presents examples of coumarin derivatives used as fluorogenic substrates to study enzyme-substrate interactions. The data is based on the general principles of coumarin-based enzyme assays.

The development of such probes is crucial for high-throughput screening of potential enzyme inhibitors, which is a cornerstone of modern drug discovery. The sensitivity and continuous nature of fluorescence-based assays using probes like coumarin derivatives offer significant advantages over traditional endpoint assays.

Ligands for Investigating Receptor Function

Fluorescently labeled ligands are powerful tools for visualizing and quantifying receptor distribution, trafficking, and binding kinetics in living cells and tissues. The coumarin scaffold, with its favorable photophysical properties, can be incorporated into the structure of a known receptor ligand to create a fluorescent probe. This allows for the direct observation of the ligand-receptor interaction without the need for radioactive labels.

While specific studies detailing the use of this compound as a direct ligand for a particular receptor are not prominent in the available literature, the broader family of coumarin derivatives has been successfully utilized for this purpose. For example, novel fluorescent ligands targeting sigma (σ) receptors, which are of interest in cancer and Alzheimer's disease research, have been developed by functionalizing indole (B1671886) derivatives with fluorescent tags. nih.gov These probes have enabled the study of σ2 receptor localization and dynamics using techniques like flow cytometry and confocal microscopy. nih.gov

Furthermore, the benzopyranone core, of which coumarin is a member, has been explored in the design of ligands for nuclear receptors, such as the estrogen receptor (ER). nih.gov Although the target compounds in one study exhibited low affinity, it highlights the principle of using this scaffold to probe receptor binding. nih.gov

The investigation of G protein-coupled receptors (GPCRs), the largest family of cell surface receptors, heavily relies on the use of specific ligands. nih.govscienceopen.com Fluorescent ligands can be used in various assays to characterize the interaction between a receptor and its ligand, including determining affinity and association/dissociation rates. scienceopen.com The development of a fluorescent ligand based on the this compound scaffold would require identifying a receptor for which this compound or a close analog has affinity. Subsequent chemical modification could then be performed to optimize binding and fluorescent properties.

Table 2: Applications of Fluorescent Ligands in Receptor Studies

Ligand TypeReceptor TargetApplication
Fluorescently Labeled Indole DerivativesSigma (σ) ReceptorsVisualization of receptor localization and dynamics in cells nih.gov
Isoflavone DerivativesEstrogen Receptors (ER)Probing receptor binding affinity nih.gov
Generic Fluorescent LigandsG Protein-Coupled Receptors (GPCRs)Characterization of ligand-receptor binding kinetics scienceopen.com

This table illustrates the types of applications for which fluorescent ligands, including those based on coumarin-related structures, are used in receptor research.

The ability to visualize receptor function in real-time and in a cellular context provides invaluable insights into the signaling pathways they govern. The development of novel fluorescent probes, potentially including derivatives of this compound, remains a key area of research in chemical biology.

Future Research Directions and Unexplored Avenues for 4 Ethyl 7 Propan 2 Yloxychromen 2 One

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

While classic methods for coumarin (B35378) synthesis, such as the Pechmann, Perkin, and Knoevenagel reactions, are well-established, future research should focus on developing more efficient and sustainable synthetic routes for 4-Ethyl-7-propan-2-yloxychromen-2-one. researchgate.netresearchgate.net Current methodologies often require harsh reaction conditions, long reaction times, and the use of hazardous catalysts.

Future synthetic strategies could explore:

Microwave-assisted organic synthesis (MAOS): This technique has the potential to dramatically reduce reaction times and improve yields for the condensation of resorcinol (B1680541) with ethyl 4-ethyl-3-oxobutanoate. researchgate.net

Novel Catalytic Systems: The use of solid acid catalysts, ionic liquids, or metal nanoparticles as heterogeneous catalysts could offer advantages in terms of reusability, reduced waste, and milder reaction conditions. researchgate.netfrontiersin.org For instance, a reusable solid acid catalyst could replace corrosive liquid acids like sulfuric acid in a Pechmann-type condensation.

Flow Chemistry: Continuous flow reactors can provide precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This would be particularly advantageous for the large-scale production of the target compound.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer unparalleled selectivity and sustainability.

Synthetic ApproachPotential Advantages for this compound Synthesis
Microwave-Assisted SynthesisReduced reaction times, increased yields, enhanced reaction rates.
Heterogeneous CatalysisCatalyst reusability, simplified product purification, milder reaction conditions.
Flow ChemistryPrecise control of reaction parameters, improved safety, scalability.
BiocatalysisHigh selectivity (regio- and stereoselectivity), environmentally benign conditions.

Deeper Mechanistic Elucidation of Biological Interactions

A fundamental understanding of how this compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. Future research should aim to move beyond preliminary screening and delve into the specific mechanisms of action.

Key areas for investigation include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, chemical proteomics, and thermal shift assays to identify the specific protein targets of the compound.

Enzyme Kinetics and Inhibition Studies: If the compound is found to inhibit an enzyme, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Structural Biology: Co-crystallization of the compound with its protein target or the use of cryo-electron microscopy (cryo-EM) can provide atomic-level insights into the binding interactions. This would reveal the specific roles of the ethyl and isopropoxy groups in target engagement.

Cellular Pathway Analysis: Techniques like Western blotting, qPCR, and RNA sequencing can be employed to understand how the compound modulates specific signaling pathways within the cell, such as the PI3K/Akt/mTOR pathway, which is often implicated in the action of coumarin derivatives. frontiersin.orgfrontiersin.org

Advanced Computational Modeling for Rational Design of Derivatives

Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, computational modeling can guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Future computational studies could involve:

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can help to correlate the structural features of a series of related compounds with their biological activity. benthamdirect.com This can provide a roadmap for designing new derivatives.

Molecular Docking: Docking studies can predict the binding mode of this compound and its analogues within the active site of a target protein. nih.gov This can help to explain the structure-activity relationships and guide the design of new compounds with enhanced binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound-protein complex over time, assessing the stability of the interaction and identifying key residues involved in binding. benthamdirect.comresearchgate.net

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help to prioritize compounds with favorable drug-like characteristics early in the design process.

Computational MethodApplication in Derivative Design
3D-QSARIdentify key structural features for enhanced biological activity.
Molecular DockingPredict binding modes and guide modifications for improved target affinity.
Molecular DynamicsAssess the stability of compound-protein interactions.
ADMET PredictionPrioritize derivatives with favorable pharmacokinetic and safety profiles.

Exploration of New Biological Targets and Pathways

The diverse biological activities of coumarins suggest that this compound may interact with a variety of biological targets. nih.govresearchgate.net Future research should not be limited to known coumarin targets but should explore novel therapeutic areas.

Potential new targets and pathways to investigate include:

Neurodegenerative Diseases: The potential of this compound to inhibit enzymes like monoamine oxidase B (MAO-B) or to modulate pathways involved in neuroinflammation could be explored for diseases such as Parkinson's and Alzheimer's. frontiersin.orgresearchgate.net

Oncology: Investigating the compound's effect on novel cancer targets such as the MDM2-p53 interaction or specific cyclin-dependent kinases (CDKs) could open up new avenues for cancer therapy. benthamdirect.comnih.gov

Infectious Diseases: Screening against a panel of bacterial and fungal pathogens, including drug-resistant strains, could reveal novel antimicrobial properties. The impact of the lipophilic substituents on membrane interaction could be of particular interest.

Metabolic Disorders: Given that some coumarins have shown effects on enzymes like α-glucosidase, exploring the potential of this compound in the context of diabetes and related metabolic disorders is a promising avenue. frontiersin.org

Integration with Emerging Technologies in Chemical Biology Research

The field of chemical biology is rapidly evolving, and integrating this compound with emerging technologies can unlock new research possibilities.

Future directions in this area include:

Development of Fluorescent Probes: The intrinsic fluorescence of the coumarin core can be harnessed. nih.gov Modifications to the this compound structure could lead to the development of fluorescent probes for the detection of specific ions, reactive oxygen species, or for use in bioimaging applications. researchgate.net

Chemical Genetics: Using the compound as a small molecule modulator to perturb biological systems can help to dissect complex cellular processes and identify new gene functions.

Drug Delivery Systems: Incorporating the compound into novel drug delivery systems, such as nanoparticles or liposomes, could improve its solubility, bioavailability, and targeted delivery to specific tissues or cells. mdpi.com

High-Throughput Screening: The development of robust and efficient synthetic routes will enable the creation of a library of derivatives around the this compound scaffold for high-throughput screening against a wide range of biological targets.

By systematically exploring these future research directions, the full therapeutic and scientific potential of this compound can be unlocked, potentially leading to the development of novel therapeutic agents and valuable research tools.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.